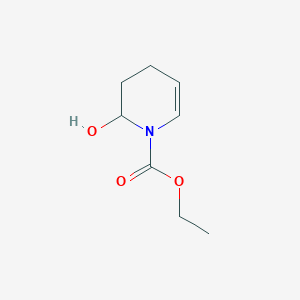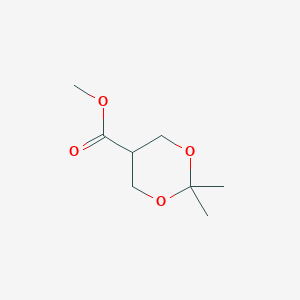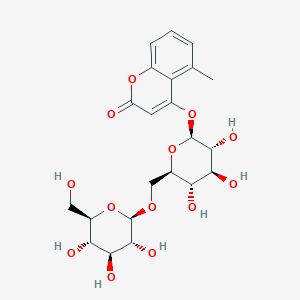
3-(3,4-Dihydroxyphenyl)-N-n-propylpiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-Dihydroxyphenyl)-N-n-propylpiperidine, also known as DPNP, is a small molecule that has been widely used in scientific research due to its unique chemical structure and pharmacological properties. This molecule was first synthesized in the 1980s and has since been studied extensively for its potential therapeutic applications in various diseases.
作用機序
The mechanism of action of 3-(3,4-Dihydroxyphenyl)-N-n-propylpiperidine is complex and involves multiple targets in the brain. One of the main targets of 3-(3,4-Dihydroxyphenyl)-N-n-propylpiperidine is MAO-B, an enzyme that is involved in the breakdown of dopamine in the brain. By inhibiting the activity of MAO-B, 3-(3,4-Dihydroxyphenyl)-N-n-propylpiperidine increases the levels of dopamine in the brain, which can improve cognitive function and reduce the symptoms of Parkinson's disease. 3-(3,4-Dihydroxyphenyl)-N-n-propylpiperidine also blocks the activity of dopamine receptors, which can reduce the symptoms of schizophrenia.
生化学的および生理学的効果
3-(3,4-Dihydroxyphenyl)-N-n-propylpiperidine has a number of biochemical and physiological effects in the brain. One of the main effects is the inhibition of MAO-B, which can increase the levels of dopamine in the brain. 3-(3,4-Dihydroxyphenyl)-N-n-propylpiperidine also blocks the activity of dopamine receptors, which can reduce the symptoms of schizophrenia. In addition, 3-(3,4-Dihydroxyphenyl)-N-n-propylpiperidine has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function.
実験室実験の利点と制限
One of the main advantages of using 3-(3,4-Dihydroxyphenyl)-N-n-propylpiperidine in lab experiments is its unique chemical structure and pharmacological properties. 3-(3,4-Dihydroxyphenyl)-N-n-propylpiperidine has been extensively studied and has a well-established mechanism of action, which makes it a valuable tool for studying various diseases. However, one of the limitations of using 3-(3,4-Dihydroxyphenyl)-N-n-propylpiperidine in lab experiments is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 3-(3,4-Dihydroxyphenyl)-N-n-propylpiperidine. One area of research is the development of new synthetic methods for 3-(3,4-Dihydroxyphenyl)-N-n-propylpiperidine that are more efficient and cost-effective. Another area of research is the study of 3-(3,4-Dihydroxyphenyl)-N-n-propylpiperidine in other diseases, such as Huntington's disease and multiple sclerosis. Finally, the development of new analogs of 3-(3,4-Dihydroxyphenyl)-N-n-propylpiperidine with improved pharmacological properties could lead to the development of new therapeutics for various diseases.
合成法
The synthesis of 3-(3,4-Dihydroxyphenyl)-N-n-propylpiperidine involves a series of chemical reactions that begin with the reaction of 3,4-dihydroxybenzaldehyde with propylamine to form the Schiff base. The Schiff base is then reduced with sodium borohydride to yield the final product, 3-(3,4-Dihydroxyphenyl)-N-n-propylpiperidine. The synthesis of 3-(3,4-Dihydroxyphenyl)-N-n-propylpiperidine is relatively simple and can be carried out using standard laboratory techniques.
科学的研究の応用
3-(3,4-Dihydroxyphenyl)-N-n-propylpiperidine has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, Alzheimer's disease, and schizophrenia. In Parkinson's disease, 3-(3,4-Dihydroxyphenyl)-N-n-propylpiperidine has been shown to have neuroprotective effects by inhibiting the activity of monoamine oxidase-B (MAO-B), an enzyme that is involved in the breakdown of dopamine in the brain. In Alzheimer's disease, 3-(3,4-Dihydroxyphenyl)-N-n-propylpiperidine has been shown to improve cognitive function by increasing the levels of acetylcholine in the brain. In schizophrenia, 3-(3,4-Dihydroxyphenyl)-N-n-propylpiperidine has been shown to have antipsychotic effects by blocking the activity of dopamine receptors.
特性
CAS番号 |
103150-17-0 |
|---|---|
製品名 |
3-(3,4-Dihydroxyphenyl)-N-n-propylpiperidine |
分子式 |
C14H21NO2 |
分子量 |
235.32 g/mol |
IUPAC名 |
4-(1-propylpiperidin-3-yl)benzene-1,2-diol |
InChI |
InChI=1S/C14H21NO2/c1-2-7-15-8-3-4-12(10-15)11-5-6-13(16)14(17)9-11/h5-6,9,12,16-17H,2-4,7-8,10H2,1H3 |
InChIキー |
JBPMHBLMULBWFU-UHFFFAOYSA-N |
SMILES |
CCCN1CCCC(C1)C2=CC(=C(C=C2)O)O |
正規SMILES |
CCCN1CCCC(C1)C2=CC(=C(C=C2)O)O |
同義語 |
3-(3,4-dihydroxyphenyl)-N-n-propylpiperidine 3-(3,4-dihydroxyphenyl)-N-n-propylpiperidine, dihydrobromide, (S(-)-isomer) 3-(3,4-dihydroxyphenyl)-N-n-propylpiperidine, S(-)-isomer 3-DHPPPD |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



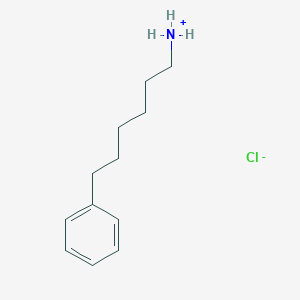
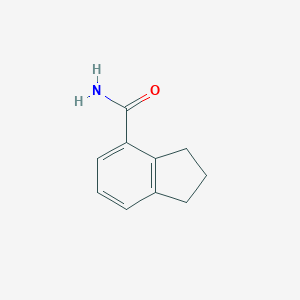
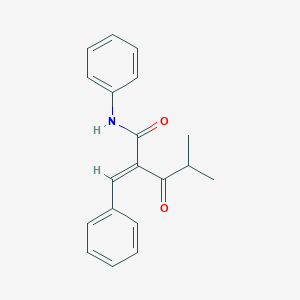
![1-[3,3-Bis(4-chlorophenyl)acryloyl]-4-methylpiperazine](/img/structure/B28479.png)
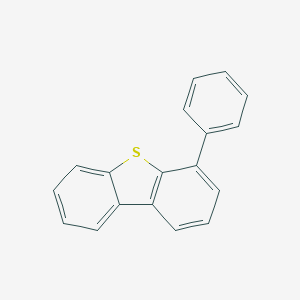

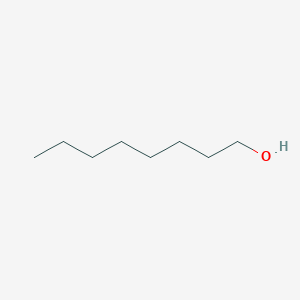

![4-[4-(4-Fluorophenyl)-2-[4-(methylthio)phenyl]-1H-imidazol-5-yl]pyridine](/img/structure/B28488.png)
![Disodium;[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenyl] phosphate](/img/structure/B28493.png)
